Clindamycin 3-Palmitate
CAS No.:
Cat. No.: VC16195697
Molecular Formula: C34H63ClN2O6S
Molecular Weight: 663.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H63ClN2O6S |
|---|---|
| Molecular Weight | 663.4 g/mol |
| IUPAC Name | [2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
| Standard InChI | InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |
| Standard InChI Key | ZGCNMHQDCCSXMS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Clindamycin 3-Palmitate is defined by the molecular formula , with a molecular weight of 663.4 g/mol . The esterification of clindamycin with palmitic acid introduces a 16-carbon fatty acid chain, which significantly alters its physicochemical properties compared to the parent compound. The structural configuration ensures stability during storage while enabling enzymatic cleavage in physiological environments.
Stereochemical Configuration
The compound exhibits a specific stereochemical arrangement critical to its bioactivity. The clindamycin moiety retains the (2S,4R) configuration at the pyrrolidinyl ring, while the palmitate group is esterified at the 3-position of the galacto-octopyranoside sugar . This spatial orientation ensures proper interaction with hydrolytic enzymes in the intestinal lumen, facilitating prodrug activation.
Synonyms and Identifiers
Clindamycin 3-Palmitate is recognized by multiple systematic and regulatory identifiers:
-
IUPAC Name: Methyl (2S-trans)-7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-hexadecanoate
These identifiers ensure unambiguous referencing in pharmacological and chemical literature.
Synthesis and Manufacturing
Esterification Process
The synthesis of Clindamycin 3-Palmitate involves reacting clindamycin base with palmitoyl chloride under controlled alkaline conditions. This step requires anhydrous solvents such as dichloromethane to prevent hydrolysis of the acyl chloride intermediate . The reaction proceeds via nucleophilic acyl substitution, with the 3-hydroxyl group of the clindamycin sugar acting as the nucleophile.
Purification and Quality Control
Post-synthesis purification employs column chromatography using silica gel and a gradient elution system (e.g., hexane:ethyl acetate mixtures) to isolate the esterified product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate chemical purity, typically exceeding 98% for pharmaceutical use.
Hydrochloride Salt Formation
While Clindamycin 3-Palmitate itself is a neutral ester, its hydrochloride salt (CAS 30747-19-4) is often synthesized to improve water solubility for formulation purposes . This involves treating the free base with hydrochloric acid in an ethanol-water solvent system, followed by lyophilization to obtain the crystalline salt.
Pharmacokinetics and Metabolic Activation
Prodrug Activation Mechanism
Following oral administration, Clindamycin 3-Palmitate undergoes hydrolysis in the small intestine mediated by pancreatic lipases and esterases. This cleavage releases clindamycin and palmitic acid, with the former achieving peak plasma concentrations within 2–3 hours. The prodrug strategy circumvents clindamycin’s bitter taste and enhances absorption by leveraging intestinal lipid transport pathways.
Bioavailability and Distribution
Studies comparing oral bioavailability demonstrate that the ester form achieves 90% of the systemic exposure observed with intravenous clindamycin, compared to 50% for unmodified clindamycin capsules. The lipophilic nature of the prodrug facilitates lymphatic absorption, reducing first-pass metabolism and enhancing drug availability.
Therapeutic Applications and Clinical Efficacy
Spectrum of Activity
As a prodrug of clindamycin, its antimicrobial efficacy mirrors that of the active compound, targeting:
-
Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae
-
Anaerobic bacteria: Bacteroides fragilis, Clostridium perfringens
-
Protozoa: Toxoplasma gondii (off-label use)
Approved Indications
Clindamycin 3-Palmitate hydrochloride (the salt form) is approved for:
-
Skin and soft tissue infections caused by S. aureus and Streptococcus pyogenes
-
Intra-abdominal infections due to B. fragilis
Analytical Characterization
Spectroscopic Profiling
NMR (400 MHz, CDCl₃):
-
δ 5.32 (s, 1H, H-1')
-
δ 4.76 (d, J = 7.8 Hz, 1H, H-2')
-
δ 2.28 (t, J = 7.5 Hz, 2H, palmitoyl CH₂)
Mass Spectrometry:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume